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Compound of Interest

Compound Name: Furtrethonium iodide

Cat. No.: B1218996 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furtrethonium iodide, also known by the names furmethide iodide and furamon, is a synthetic

quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine

receptor agonist. As a structural analog of acetylcholine, it is a valuable tool compound in

pharmacological research and drug discovery for investigating the roles of muscarinic receptors

in various physiological and pathophysiological processes. Its stability and activity at

muscarinic receptors make it a useful probe for studying cholinergic signaling pathways and for

the initial characterization of novel muscarinic receptor antagonists.

Mechanism of Action

Furtrethonium iodide exerts its effects by directly binding to and activating muscarinic

acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are

five subtypes of muscarinic receptors (M1-M5), which are coupled to different intracellular

signaling pathways.

M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins.

Upon activation by an agonist like furtrethonium iodide, Gαq/11 activates phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C
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(PKC). This signaling cascade leads to a variety of cellular responses, including smooth

muscle contraction, and glandular secretion.

M2 and M4 Receptors: These receptors are coupled to Gαi/o proteins. Agonist binding to

these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gαi/o

protein can also directly activate G protein-coupled inwardly-rectifying potassium channels

(GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which

is notably observed as a decrease in heart rate.

Signaling Pathway Diagram
Caption: Muscarinic receptor signaling pathways activated by furtrethonium iodide.

Quantitative Data

The following tables summarize the available quantitative data for furtrethonium iodide and

its close structural analog, 5-methylfurtrethonium iodide. This data is essential for designing

experiments and interpreting results.

Table 1: Functional Activity of Furtrethonium Iodide (Furmethide) at M2 Muscarinic Receptors

Parameter Value Species Assay System Reference

EC50 7.0 µM Not Specified

[35S]GTPγS

Binding in CHO

cell membranes

[1]

Emax
3.1-fold increase

over basal
Not Specified

[35S]GTPγS

Binding in CHO

cell membranes

[1]

Table 2: Pharmacological Parameters of 5-Methylfurtrethonium Iodide (5-MFT)
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Parameter Value Species Tissue/Assay Reference

ED50 2.75 x 10-8 M Guinea Pig

Ileal longitudinal

smooth muscle

contraction

[2]

KA (Dissociation

Constant)
7.22 x 10-7 M Guinea Pig

Ileal longitudinal

smooth muscle

contraction

[2]

Relative Affinity

(vs.

Acetylcholine)

1.33 Guinea Pig

Ileal longitudinal

smooth muscle

contraction

[2]

Relative Intrinsic

Efficacy (vs.

Acetylcholine)

1.54 Guinea Pig

Ileal longitudinal

smooth muscle

contraction

[2]

ED50
Similar to

Acetylcholine
Rat

Aortic endothelial

cell-dependent

relaxation

[3]

Agonist Type Full Agonist Rat

Aortic endothelial

cell-dependent

relaxation

[3]

Experimental Protocols

Here we provide detailed protocols for two key experiments used to characterize the activity of

furtrethonium iodide as a muscarinic agonist.

Protocol 1: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of furtrethonium iodide for a

specific muscarinic receptor subtype expressed in a recombinant cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of furtrethonium iodide for a

specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

Materials:
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Cell membranes from a stable cell line expressing a single human muscarinic receptor

subtype (e.g., CHO-K1 or HEK293 cells).

Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) or other suitable muscarinic antagonist

radioligand.

Furtrethonium iodide stock solution (e.g., 10 mM in water).

Non-specific binding control: Atropine sulfate (10 mM stock in water).

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Filtration manifold.

Procedure:

Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype

in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting pellet with fresh

buffer. Resuspend the final membrane pellet in assay buffer and determine the protein

concentration (e.g., using a BCA or Bradford assay).

Assay Setup:

Prepare serial dilutions of furtrethonium iodide in assay buffer. A typical concentration

range would be from 10-10 M to 10-3 M.

In a 96-well plate, add the following to each well in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration near its

Kd), and 100 µL of cell membranes.
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Non-specific Binding: 50 µL of atropine (final concentration 1-10 µM), 50 µL of [3H]-

NMS, and 100 µL of cell membranes.

Competition Binding: 50 µL of each furtrethonium iodide dilution, 50 µL of [3H]-NMS,

and 100 µL of cell membranes.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a

filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

count the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding as a function of the log concentration of

furtrethonium iodide.

Fit the data to a one-site competition model using non-linear regression analysis to

determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Isolated Tissue Smooth Muscle
Contraction Assay
This protocol describes a functional assay to determine the potency (EC50) and efficacy of

furtrethonium iodide in inducing smooth muscle contraction, a hallmark of muscarinic

receptor activation in many tissues.
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Objective: To determine the concentration-response relationship for furtrethonium iodide-

induced contraction of an isolated smooth muscle preparation (e.g., guinea pig ileum or rat

bladder).

Materials:

Isolated tissue (e.g., guinea pig ileum, rat urinary bladder).

Organ bath system with tissue holders, aeration, and temperature control.

Isotonic transducer and data acquisition system.

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2,

NaHCO3 25, glucose 11).

Carbogen gas (95% O2, 5% CO2).

Furtrethonium iodide stock solution (e.g., 10 mM in water).

Acetylcholine chloride (as a positive control).

Atropine sulfate (as a competitive antagonist).

Procedure:

Tissue Preparation:

Humanely euthanize the animal according to approved protocols.

Dissect the desired tissue (e.g., a segment of the ileum or the whole bladder) and place it

in ice-old Krebs-Henseleit solution.

Prepare tissue strips of appropriate size (e.g., 1-2 cm for ileum) and mount them in the

organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with

carbogen.

Equilibration:
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Apply an initial tension to the tissue (e.g., 1 g) and allow it to equilibrate for at least 60

minutes.

Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the

equilibration period.

Concentration-Response Curve Generation:

After equilibration, record a stable baseline.

Add furtrethonium iodide to the organ bath in a cumulative manner, increasing the

concentration in half-log increments (e.g., from 1 nM to 100 µM).

Allow the response to each concentration to stabilize before adding the next.

Record the contractile response at each concentration.

Data Analysis:

Express the contractile response as a percentage of the maximum response obtained with

a saturating concentration of a full agonist like acetylcholine or the maximum response to

furtrethonium iodide itself.

Plot the percentage of maximal contraction against the log concentration of furtrethonium
iodide.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the EC50 (potency) and the Emax (maximum efficacy).

Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization and application of furtrethonium iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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